4-Chloro-3-[[[[4-(1-methylethyl)benzoyl ]amino]thioxomethyl ]amino]-benzoic acid
Overview
Description
4-Chloro-3-[[[[4-(1-methylethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid is a complex organic compound with the molecular formula C18H17ClN2O4S and a molecular weight of 392.86 g/mol . This compound is characterized by its unique structure, which includes a chloro-substituted benzoic acid core, an isopropyl-substituted benzoyl group, and a thioxomethylamino linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[[[[4-(1-methylethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-(1-methylethyl)benzoic acid with thionyl chloride to form the corresponding acyl chloride.
Amidation: The acyl chloride is then reacted with 4-chloro-3-aminobenzoic acid in the presence of a base such as triethylamine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[[[[4-(1-methylethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-Chloro-3-[[[[4-(1-methylethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[[[[4-(1-methylethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-[[[[3-(1-methylethoxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid
- 4-Chloro-3-[[[[4-(1-methylethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid derivatives with different substituents .
Uniqueness
4-Chloro-3-[[[[4-(1-methylethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted benzoic acid core and a thioxomethylamino linkage makes it a valuable compound for various applications .
Properties
IUPAC Name |
4-chloro-3-[(4-propan-2-ylbenzoyl)carbamothioylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O3S/c1-10(2)11-3-5-12(6-4-11)16(22)21-18(25)20-15-9-13(17(23)24)7-8-14(15)19/h3-10H,1-2H3,(H,23,24)(H2,20,21,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJPRQPDCFLQTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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